Mcp-tva-argipressin is a synthetic analog of arginine vasopressin, a nonapeptide hormone that plays a crucial role in regulating water balance and vascular resistance in the body. Arginine vasopressin is produced in the hypothalamus and released from the posterior pituitary gland in response to increased plasma osmolality or decreased blood volume. The structure of arginine vasopressin consists of nine amino acids, with a characteristic cyclic structure formed by disulfide bonds between cysteine residues. The specific sequence is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂, where the eighth amino acid is arginine, distinguishing it from other vasopressin analogs like lysine vasopressin found in pigs .
Mcp-tva-argipressin has been used in research to understand the specific role of vasopressin in various physiological processes. By blocking the action of vasopressin at its receptors, researchers can observe the resulting effects and gain insights into how vasopressin normally functions in the body. For example, studies have used Mcp-tva-argipressin to investigate the role of vasopressin in blood pressure regulation, heart function, and cognitive function [].
Mcp-tva-argipressin exhibits significant biological activity through its action on vasopressin receptors:
The compound's pharmacological effects make it valuable in treating conditions like diabetes insipidus and managing hypotension during septic shock.
The synthesis of Mcp-tva-argipressin typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides:
Mcp-tva-argipressin has several clinical applications:
Interaction studies involving Mcp-tva-argipressin focus on its binding affinity and efficacy at vasopressin receptors:
Several compounds share structural and functional similarities with Mcp-tva-argipressin. These include:
Compound Name | Structure Type | Main Application | Unique Features |
---|---|---|---|
Arginine Vasopressin | Nonapeptide | Antidiuretic hormone | Natural hormone; endogenous production |
Lysine Vasopressin | Nonapeptide | Antidiuretic hormone | Found in pigs; differs at position 8 |
Desmopressin | Nonapeptide | Diabetes insipidus treatment | Resistant to enzymatic degradation |
Terlipressin | Nonapeptide | Septic shock management | Prodrug converted to active lysine vasopressin |
Mcp-tva-argipressin is unique due to its specific modifications that enhance receptor binding and therapeutic efficacy while maintaining essential biological functions associated with arginine vasopressin .
Mcp-tva-argipressin represents a synthetic analog of arginine vasopressin with the molecular formula C₅₁H₇₄N₁₂O₁₀S₂ [1] [2]. This compound belongs to the vasopressin analog family and is also known by several synonyms including SK&F 101926, d(CH₂)₅[Tyr(Et)²,Val⁴,des-Gly⁹]AVP, and (d(CH₂)₅¹,D-Tyr(Et)²,Val⁴,Arg⁸,des-Gly⁹)-Vasopressin [1] [5].
The molecular structure of Mcp-tva-argipressin is characterized by several key modifications to the native arginine vasopressin sequence [1] [5]. The peptide sequence follows the pattern Pmp-(Et)Tyr-Phe-Val-Asn-Cys-Pro-Arg, where specific substitutions have been made to enhance its pharmacological properties [5]. The N-terminal cysteine residue of the natural vasopressin sequence has been replaced by the β-mercapto-β,β-cyclopentamethylenepropionyl group (Mcp) [5]. This modification involves the incorporation of a cyclopentane ring structure that provides conformational constraints to the molecule [1].
At position 2, the tyrosine residue has been modified with an ethyl group, creating an O-ethyl-tyrosine (Tyr(Et)) residue [5]. This ethylation of the phenolic hydroxyl group significantly alters the compound's binding characteristics and receptor selectivity [19] [21]. The glutamine residue at position 4 in native vasopressin has been substituted with valine, introducing a branched aliphatic side chain that affects the peptide's hydrophobic interactions [5]. Additionally, the C-terminal glycine residue found in natural vasopressin has been removed (des-Gly⁹), resulting in a shortened peptide chain [5].
The compound maintains the characteristic disulfide bridge between cysteine residues that forms the cyclic structure essential for vasopressin analog activity [1] [5]. This disulfide bond connects the modified N-terminal region with the cysteine at position 6, creating a constrained cyclic peptide structure [24]. The IUPAC name for this compound is (2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide [2].
The stereochemical configuration of Mcp-tva-argipressin is defined by multiple chiral centers throughout the peptide backbone [2] [12]. The molecule contains eight defined stereocenters, each contributing to the overall three-dimensional structure and biological activity of the compound [12]. The stereochemical designations follow the (2S)-configuration at several key positions, maintaining the L-amino acid configuration typical of naturally occurring peptides [2].
The β-mercapto-β,β-cyclopentamethylenepropionyl modification at the N-terminus introduces significant conformational restrictions [1] [5]. This cyclopentane ring system constrains the flexibility of the N-terminal region, potentially stabilizing specific conformational states that enhance receptor binding affinity [18]. The cyclic nature of this substituent limits rotational freedom around the C-C bonds within the ring structure, creating a more rigid molecular framework compared to the native vasopressin structure [24].
The disulfide bridge between the modified cysteine residues creates a macrocyclic constraint that is fundamental to the compound's conformational stability [24] [26]. This covalent cross-link significantly reduces the conformational flexibility of the peptide backbone, stabilizing the bioactive conformation necessary for receptor recognition [24]. The disulfide bond formation results in a constrained cyclic structure that maintains the spatial arrangement of key pharmacophoric groups [26].
The ethyl modification on the tyrosine residue at position 2 introduces additional steric constraints around the aromatic ring system [5] [19]. This ethyl group can adopt different rotational conformations, potentially influencing the overall shape of the binding pocket interface [15]. The substitution of valine for glutamine at position 4 alters the hydrogen bonding pattern and introduces branched alkyl side chain conformations that affect the peptide's three-dimensional structure [15].
Conformational analysis indicates that the compound's structure is highly constrained due to the combination of the N-terminal cyclic modification and the disulfide bridge [2]. The PubChem database notes that conformer generation is disallowed for this compound due to its high flexibility despite these constraints, indicating the complex conformational landscape of this peptide analog [1]. The stereochemical configuration contributes to the compound's selectivity profile, with specific conformational states favoring binding to different vasopressin receptor subtypes [21].
The molecular weight of Mcp-tva-argipressin has been precisely determined through computational analysis and experimental validation [1] [2] [4]. Multiple sources consistently report the compound's molecular weight as 1079.3 g/mol, with high precision measurements indicating values of 1079.34 g/mol [1] [4]. The monoisotopic mass has been calculated as 1078.5093 Da, providing exact mass information for analytical applications [6].
Table 1: Molecular Weight Data for Mcp-tva-argipressin
Parameter | Value | Source |
---|---|---|
Molecular Weight | 1079.3 g/mol | PubChem [1] |
Molecular Weight | 1079.34 g/mol | ChemBlink [4] |
Monoisotopic Mass | 1078.5093 Da | PubChemLite [6] |
Molecular Formula | C₅₁H₇₄N₁₂O₁₀S₂ | Multiple sources [1] [2] [4] |
The solubility characteristics of Mcp-tva-argipressin are influenced by its peptidic nature and the presence of both hydrophilic and hydrophobic regions within the molecular structure [22] [25]. The compound exhibits solubility in dimethyl sulfoxide, which is commonly used for preparing stock solutions of peptide analogs [22] [25]. The presence of the ethyl-modified tyrosine residue and the cyclopentane ring system contributes to the compound's hydrophobic character, while the peptide backbone and polar residues provide hydrophilic interactions [15].
For analytical and research applications, the compound requires careful handling to maintain stability [22] [25]. Storage recommendations indicate that the compound should be maintained at -20°C for short-term storage (up to 1 month) or at -80°C for longer-term storage (up to 6 months) [22] [25]. Stock solutions should be prepared in appropriate solvents and stored in separate aliquots to prevent degradation from repeated freeze-thaw cycles [22] [25].
The stability of Mcp-tva-argipressin is significantly influenced by the presence of the intramolecular disulfide bond [24] [26]. Disulfide bonds in peptides are known to provide substantial conformational stability, with studies indicating that disulfide-containing peptides show enhanced resistance to proteolytic degradation [24]. The stability of the compound can be affected by pH conditions, with research on similar peptide systems showing that pH variations influence peptide transmission and structural integrity [23].
Table 2: Stability and Storage Recommendations
Parameter | Condition | Duration | Reference |
---|---|---|---|
Long-term storage | -80°C | Up to 6 months | Commercial sources [22] [25] |
Short-term storage | -20°C | Up to 1 month | Commercial sources [22] [25] |
Working solutions | 4°C | Use within days | General peptide guidelines |
pH sensitivity | Monitor at extreme pH | Variable | Peptide stability studies [23] |
The compound's physicochemical properties are further characterized by its collision cross section values, which provide insights into its three-dimensional structure in the gas phase [2]. Various adduct forms show predicted collision cross section values ranging from 273.5 Ų for the [M+H-H₂O]⁺ adduct to 333.8 Ų for the molecular ion, indicating the compound's structural complexity and size [2]. These values are consistent with the large molecular weight and extended structure of the peptide analog [2].